molecular formula C20H15ClFN3 B11439907 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439907
M. Wt: 351.8 g/mol
InChI Key: KSUXNKDMNGSBND-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of both chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-6-fluoroaniline with 2-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 2-aminopyridine under acidic conditions to yield the desired imidazo[1,2-a]pyridine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-(2-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(2-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • 2-(2-bromophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more versatile in various applications .

Properties

Molecular Formula

C20H15ClFN3

Molecular Weight

351.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15ClFN3/c1-13-7-2-3-10-16(13)23-20-19(18-14(21)8-6-9-15(18)22)24-17-11-4-5-12-25(17)20/h2-12,23H,1H3

InChI Key

KSUXNKDMNGSBND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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